molecular formula C15H12N2O3S2 B11133741 N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11133741
M. Wt: 332.4 g/mol
InChI Key: HGYIIXOFYJYAFY-UHFFFAOYSA-N
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Description

N-[1-(1,3-Benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a benzoxazole ring linked via a sulfanyl group to a 2-oxoethyl moiety substituted with a thiophen-2-yl group. This compound combines two pharmacologically significant heterocycles (benzoxazole and thiophene) and an acetamide functional group, which are common in bioactive molecules.

Properties

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C15H12N2O3S2/c1-9(18)16-14(13(19)12-7-4-8-21-12)22-15-17-10-5-2-3-6-11(10)20-15/h2-8,14H,1H3,(H,16,18)

InChI Key

HGYIIXOFYJYAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

    Acylation: The resulting intermediate is acylated with an acyl chloride or anhydride to introduce the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzoxazole and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Compounds containing benzoxazole and thiophene rings are often investigated for their antimicrobial, antifungal, and anticancer activities. Research into this compound could reveal similar bioactivities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new medications.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzoxazole and thiophene rings may facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structure can be compared to several analogs (Table 1):

Table 1: Structural Comparison of N-[1-(1,3-Benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide and Related Compounds

Compound Name / Identifier Core Heterocycle(s) Acetamide Substituents Key Functional Groups Reported Activity/Application Reference
This compound Benzoxazole, Thiophene None (direct linkage to ethyl group) Sulfanyl, 2-oxoethyl Not specified
ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide) Thiophene Chlorophenyl, phenethylamino Chloro, methoxy, 2-oxoethyl Class II ferroptosis inducer
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole 2-methylphenyl Sulfanyl Antimicrobial, enzyme inhibition
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene Acetyl, bromo Bromo, acetyl Synthetic intermediate
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazole (sulfone) 2-ethylphenyl Sulfone, 3-oxo Not specified

Key Differences and Implications

Benzoxazole’s oxygen atom may reduce lipophilicity compared to benzothiazole’s sulfur, impacting membrane permeability . The thiophen-2-yl group is shared with ML162 , suggesting possible redox or π-π stacking interactions in biological targets.

Acetamide Substituents: Unlike ML162, which has a phenethylamino group and chloro substituents, the target compound lacks nitrogenous side chains, likely reducing its ferroptosis-inducing activity . The absence of bulky aromatic substituents (e.g., 2-methylphenyl in ) may enhance solubility compared to more lipophilic analogs.

Functional Groups: The sulfanyl (-S-) linker in the target compound is common in enzyme inhibitors (e.g., ), where it may participate in hydrogen bonding or metal coordination.

Physicochemical Properties

  • Lipophilicity : The benzoxazole-thiophene core may confer moderate lipophilicity, intermediate between benzothiazole derivatives (more lipophilic) and polar acetylthiophenes .
  • Solubility : The absence of ionizable groups (e.g., sulfone in ) suggests poor aqueous solubility, typical of heterocyclic acetamides.

Biological Activity

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its chemical properties, synthesis, and significant biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H12N2O2S2, with a molecular weight of approximately 296.37 g/mol. Its structure features a benzoxazole moiety, a thiophene ring, and an acetamide functional group, which contribute to its potential pharmacological applications.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, typically involving multi-step reactions that allow for the introduction of different substituents on the aromatic rings. This versatility is crucial for developing derivatives with enhanced biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : It has demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Bacillus subtilis and Escherichia coli
AnticancerCytotoxic effects on MCF-7 (breast), A549 (lung), and HepG2 (liver) cells
AntiviralInhibition of viral replication in preliminary assays

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. The presence of sulfur-containing groups and aromatic rings may facilitate binding to proteins or nucleic acids, altering their function and leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity through Minimum Inhibitory Concentration (MIC) tests revealed that certain derivatives of benzoxazole exhibited significant antibacterial properties. The most active compounds were identified based on their structural features which enhance efficacy against specific pathogens .

    Table 2: MIC Values for Selected Compounds
    CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. subtilis
    Compound A5025
    Compound B3015
    N-[...]2010
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity in various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

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